Methyl 2,6-bis(hydroxymethyl)isonicotinate
Description
Significance of Isonicotinic Acid Derivatives in Organic Synthesis
Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are a prominent class of pyridine-based compounds that have garnered significant attention in organic synthesis. The carboxyl group at the 4-position provides a versatile handle for a multitude of chemical modifications, including esterification, amidation, and the formation of acid chlorides. These transformations pave the way for the construction of more complex molecules.
Isonicotinic acid derivatives are integral to the synthesis of various compounds with notable biological activities. For instance, isonicotinic acid hydrazide and its derivatives have been the subject of extensive research, leading to the development of compounds with antimycobacterial properties. researchgate.netnih.gov The ability of the isonicotinic acid scaffold to act as a key intermediate has been crucial in the discovery of new therapeutic agents. nih.gov Furthermore, the synthesis of novel nicotinic acid derivatives continues to be an active area of research for developing potential anti-inflammatory agents. nih.gov
Role of Pyridine-2,6-dicarboxylates and Related Functionalized Pyridines in Chemical Research
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, and its ester derivatives, pyridine-2,6-dicarboxylates, are another critical class of functionalized pyridines. mdpi.com Their ability to act as tridentate ligands, coordinating to metal ions through the nitrogen atom and the two carboxylate or ester groups, makes them invaluable in coordination chemistry. mdpi.comresearchgate.net This chelating property has been exploited in the development of metal complexes with diverse applications, including catalysis and materials science. researchgate.net
The structural framework of pyridine-2,6-dicarboxylates allows for the systematic variation of substituents on the ester groups, which in turn influences the steric and electronic properties of the resulting metal complexes. mdpi.com This tunability is crucial for designing catalysts with specific activities and selectivities. Moreover, the rigid and planar nature of the pyridine-2,6-dicarboxylate (B1240393) scaffold contributes to the formation of well-defined supramolecular architectures through non-covalent interactions. mdpi.comrsc.org Research in this area continues to uncover novel crystal structures and polymorphs, expanding our understanding of solid-state chemistry. rsc.org
Overview of Methyl 2,6-bis(hydroxymethyl)isonicotinate as a Versatile Chemical Building Block
Bridging the structural motifs of isonicotinic acid and functionalized pyridines at the 2 and 6 positions is the compound This compound . This molecule possesses a unique combination of functional groups: a methyl ester at the 4-position and two hydroxymethyl groups at the 2 and 6-positions. This trifunctional arrangement makes it a highly attractive and versatile building block for the synthesis of more complex and functionally rich molecules.
The presence of the two primary alcohol functionalities in the hydroxymethyl groups offers sites for further chemical transformations, such as oxidation to aldehydes or carboxylic acids, etherification, or esterification. These modifications can lead to the creation of novel ligands for coordination chemistry or key intermediates for the synthesis of targeted organic molecules. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the synthetic possibilities.
The strategic placement of these functional groups on the pyridine (B92270) ring allows for the construction of intricate three-dimensional structures. This makes this compound a promising precursor for the development of new materials, including polymers and metal-organic frameworks (MOFs), where the functional groups can act as points of connectivity or as sites for post-synthetic modification. nih.govresearchgate.net While detailed research on this specific compound is emerging, its structural features strongly suggest a significant potential for applications in various fields of advanced chemistry.
| Property | Value |
| Chemical Formula | C₉H₁₁NO₄ |
| CAS Number | 148258-03-1 |
| Molecular Weight | 197.19 g/mol |
| Synonyms | Methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLYZSVSSOHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 2,6 Bis Hydroxymethyl Isonicotinate
Established Synthetic Routes for the Core Structure
The formation of the Methyl 2,6-bis(hydroxymethyl)isonicotinate structure relies on two principal transformations: the esterification of a carboxylic acid group at the 4-position and the introduction of hydroxymethyl groups at the 2- and 6-positions of the pyridine (B92270) ring.
Esterification and Hydroxymethylation Approaches from Pyridine Carboxylates
The synthesis can be conceptually approached by forming the methyl ester from a corresponding pyridine carboxylic acid. The esterification of pyridine carboxylic acids is a well-established reaction, typically achieved by reacting the acid with an alcohol in the presence of a catalyst. google.com For instance, the synthesis of methyl isonicotinate (B8489971), a closely related precursor, is performed by reacting isonicotinic acid with methanol (B129727) and sulfuric acid. wikipedia.orgprepchem.com
Following or preceding esterification, the introduction of hydroxymethyl groups is necessary. One potential route involves the hydroxymethylation of a pre-functionalized pyridine ring. While direct hydroxymethylation of an isonicotinate ester presents challenges, related transformations provide insight. For example, a biocatalytic approach has been successfully employed to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using a xylene monooxygenase (XMO) enzyme. rsc.orgethz.ch This enzymatic process sequentially oxidizes the methyl groups to hydroxymethyl groups. ethz.ch
Another chemical pathway involves the oxidation of a dimethylpyridine derivative, such as 2,6-lutidine, to dipicolinic acid, followed by reduction to yield 2,6-bis(hydroxymethyl)pyridine. ethz.ch Adapting this to the target molecule would necessitate starting with a precursor that already contains the C4-carboxylate functionality. Reductive hydroxymethylation of activated pyridinium (B92312) salts using formaldehyde (B43269) in the presence of an iridium catalyst also represents a modern approach to installing hydroxymethyl groups on piperidine (B6355638) rings, which could be re-aromatized. nih.gov
Table 1: Example of Esterification Reaction for a Pyridine Carboxylate
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isonicotinic Acid, Methanol | Sulfuric Acid | Reflux for 4.5 hours | Methyl Isonicotinate | 65% (crude) | prepchem.com |
Role of Acid Catalysis in Synthetic Pathways
Acid catalysis is fundamental to several synthetic steps in pyridine chemistry, most notably in esterification. In the formation of methyl esters from pyridine carboxylic acids, a strong acid catalyst such as sulfuric acid is traditionally employed. google.comgoogle.com The catalyst serves two primary functions: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). Secondly, it protonates the nitrogen atom of the pyridine ring. While this deactivates the ring towards electrophilic substitution, it facilitates the esterification reaction.
The process typically involves refluxing the pyridine carboxylic acid with an excess of the alcohol and the acid catalyst. google.comprepchem.com After the reaction, a base, such as sodium carbonate, is used to neutralize the acid catalyst and any unreacted acid, allowing for the extraction and purification of the ester product. prepchem.com Innovations in this area include the use of solid acid catalysts like MoO3/SiO2 or the use of the strong acid salt of the pyridine carboxylic acid ester itself as a reusable catalyst to simplify the process and reduce waste. google.comorientjchem.org
Precursor Compounds and Intermediate Transformations
The synthesis of this compound is intrinsically linked to the availability and chemical manipulation of suitable precursors. Methyl isonicotinate and various hydroxymethyl-substituted pyridines are key starting points and intermediates in potential synthetic routes.
Derivatization from Methyl Isonicotinate
Methyl isonicotinate serves as a primary and logical precursor for the target molecule. wikipedia.org It already contains the required methyl ester at the 4-position. The main synthetic challenge is the subsequent introduction of hydroxymethyl groups at the 2- and 6-positions. The pyridine ring in methyl isonicotinate is electron-deficient due to the electron-withdrawing nature of both the ring nitrogen and the methoxycarbonyl group, which can complicate direct functionalization.
Direct C-H functionalization methods are a possible, though challenging, avenue. For instance, nickel/Lewis acid cooperative catalysis has been used for the selective C-4 alkylation of pyridine, demonstrating that specific positions can be targeted. acs.org A more plausible route would involve starting with a precursor where the 2- and 6-positions are already functionalized with groups that can be converted to hydroxymethyl groups, such as methyl or carboxyl groups. For example, if one were to start with dimethyl isonicotinate, selective oxidation of the methyl groups could be pursued, analogous to the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. ethz.ch
Conversion Pathways of Related Hydroxymethyl-Substituted Pyridines
The synthesis of 2,6-bis(hydroxymethyl)pyridine provides a valuable template for constructing the core of the target molecule. ethz.ch A notable and sustainable method is the whole-cell biocatalysis route, which converts 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine with high efficiency. rsc.org This process uses recombinant E. coli cells expressing xylene monooxygenase and alcohol dehydrogenase.
Table 2: Biocatalytic Conversion of 2,6-Lutidine
| Starting Material | Biocatalyst | Key Intermediates | Final Product | Reference |
|---|
A more traditional chemical synthesis route involves the oxidation of 2,6-lutidine with a strong oxidizing agent like potassium permanganate (B83412) to form pyridine-2,6-dicarboxylic acid (dipicolinic acid). ethz.ch This diacid can then be reduced to 2,6-bis(hydroxymethyl)pyridine. ethz.ch To apply this to the synthesis of this compound, one would need to start with a precursor that also contains the C4-carboxyl group, such as chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), and then perform a series of transformations including esterification and deoxygenation/reduction steps.
Chemical Modifications and Derivative Synthesis of Methyl 2,6 Bis Hydroxymethyl Isonicotinate
Halogenation Reactions and Corresponding Derivatives
The conversion of the hydroxymethyl groups of Methyl 2,6-bis(hydroxymethyl)isonicotinate into halomethyl groups is a critical transformation for introducing reactive handles for subsequent nucleophilic substitution reactions. Chlorination is a common example of this type of modification.
Synthesis of Methyl 2,6-bis(chloromethyl)isonicotinate
The synthesis of Methyl 2,6-bis(chloromethyl)isonicotinate from this compound is typically achieved through the use of a chlorinating agent that can effectively replace the hydroxyl groups with chlorine atoms. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. The reaction involves the conversion of the primary alcohols into chlorosulfite intermediates, which then undergo nucleophilic attack by a chloride ion to yield the desired dichlorinated product. This type of reaction is a standard procedure for converting alcohols to alkyl chlorides. mdpi.com
The reaction is generally carried out in an inert solvent, and controlling the temperature is often important to prevent the formation of byproducts. mdpi.com The use of thionyl chloride is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. mdpi.com While specific literature detailing this exact transformation on this compound is not abundant, the methodology follows established protocols for the chlorination of benzylic-type alcohols on pyridine (B92270) rings. mdpi.comgoogle.com
Table 1: Synthesis of Methyl 2,6-bis(chloromethyl)isonicotinate
| Starting Material | Reagent | Product | Key Conditions |
|---|
Ester and Carboxylic Acid Transformations
The ester group at the C4 position of the pyridine ring is another key site for functionalization. It can be converted into other functional groups or hydrolyzed to its corresponding carboxylic acid, which can then serve as a precursor for further derivatization.
Functional Group Interconversions of the Ester Moiety
The methyl ester of this compound can undergo various transformations common to esters. One of the most fundamental reactions is hydrolysis, which converts the ester into a carboxylic acid. This reaction can be catalyzed by either an acid or a base. ambeed.com Base-catalyzed hydrolysis, or saponification, is often preferred as it is typically an irreversible process that goes to completion. Acid-catalyzed hydrolysis, on the other hand, is a reversible equilibrium process. ambeed.com The rate and outcome of the hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. science.gov
Beyond hydrolysis, the ester can potentially be converted into other functional groups such as amides, hydrazides, or other esters (transesterification) through reaction with appropriate nucleophiles, expanding the range of accessible derivatives.
Synthesis of Related Carboxylic Acid Analogs
The direct product of the hydrolysis of this compound is 2,6-bis(hydroxymethyl)isonicotinic acid. bldpharm.com This transformation is a key step in modifying the electronic and solubility properties of the parent molecule and provides a handle for further reactions, such as amide bond formation. The synthesis is typically achieved by treating the starting methyl ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.
Table 2: Hydrolysis of this compound
| Starting Material | Reaction Type | Product | Reagents |
|---|
Structural Elaboration via Side-Chain Functionalization
The two hydroxymethyl groups on the pyridine ring are primary alcohols, offering rich chemistry for structural elaboration. These groups can be converted into ethers or undergo reactions to extend the alkyl chains, providing a pathway to a wide variety of analogs with tailored properties.
Preparation of Ether and Alkyl Derivatives from Hydroxymethyl Groups
The synthesis of ether derivatives from the hydroxymethyl groups of this compound can be accomplished through methods such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. By choosing different alkyl halides, a diverse library of ether derivatives can be prepared.
Alkylation can also refer to the reaction of the pyridine nitrogen. nih.gov However, in the context of side-chain functionalization, it involves modifying the hydroxymethyl groups. While direct alkylation to form C-C bonds at this position is less common without prior functionalization (e.g., to the chloromethyl derivative), the term can also encompass the formation of ether linkages as described above. The reactivity of the hydroxymethyl groups allows for the introduction of various alkyl and aryl groups, significantly altering the steric and electronic profile of the parent molecule.
Table 3: Potential Side-Chain Functionalization Reactions
| Starting Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-CH₂OR) |
Introduction of Diverse Functional Groups for Broader Chemical Utility
The strategic introduction of diverse functional groups onto the this compound scaffold significantly broadens its chemical utility, enabling its use as a versatile building block in the synthesis of a wide array of more complex molecules. The two primary hydroxyl groups serve as reactive handles for a variety of chemical transformations, allowing for their conversion into ethers, esters, halides, and other functionalities. These modifications are crucial for tailoring the molecule's properties for specific applications in materials science, medicinal chemistry, and coordination chemistry.
The conversion of the hydroxymethyl groups to other functionalities can be achieved through several established synthetic methodologies. These reactions are often high-yielding and allow for precise control over the resulting molecular architecture. The choice of reagents and reaction conditions is critical in determining the outcome of these transformations, enabling the selective introduction of desired functional groups.
Halogenation Reactions
One of the fundamental modifications of this compound involves the replacement of the hydroxyl groups with halogens, typically bromine or chlorine. This transformation is significant as it converts the relatively poor leaving group (hydroxyl) into a much better one (halide), thereby facilitating subsequent nucleophilic substitution reactions. The resulting bis(halomethyl) derivatives are valuable intermediates for the introduction of a wide range of other functional groups.
A common method for the synthesis of Methyl 2,6-bis(bromomethyl)isonicotinate involves the treatment of the parent diol with a brominating agent. This reaction effectively replaces both hydroxyl groups with bromine atoms, yielding a key intermediate for further synthetic elaborations.
Table 1: Synthesis of Methyl 2,6-bis(bromomethyl)isonicotinate
| Reactant | Reagent | Product | CAS Number |
| This compound | Brominating Agent | Methyl 2,6-bis(bromomethyl)isonicotinate | 381224-18-6 |
Further details on specific brominating agents, reaction conditions, and yields would require more specific literature sources.
Etherification Reactions
The conversion of the hydroxymethyl groups to ether functionalities introduces flexible linkages and can be used to attach a variety of alkyl or aryl moieties. The Williamson ether synthesis is a classical and widely used method for this purpose. This reaction involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then undergo a nucleophilic substitution reaction with an appropriate alkyl halide.
Table 2: Representative Williamson Ether Synthesis
| Reactant | Reagents | Product |
| This compound | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Methyl 2,6-bis(alkoxymethyl)isonicotinate |
The specific base, solvent, temperature, and the nature of the alkyl halide would influence the reaction's efficiency and yield.
Esterification Reactions
Esterification of the hydroxyl groups is another important modification that allows for the introduction of a wide range of acyl groups. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The resulting esters can have a significant impact on the molecule's physical and biological properties.
The Mitsunobu reaction provides a powerful and versatile method for the esterification of alcohols under mild conditions. This reaction typically involves the use of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. This method is particularly useful for sterically hindered alcohols and proceeds with inversion of configuration at the alcohol carbon.
Table 3: Representative Mitsunobu Esterification
| Reactant | Reagents | Product |
| This compound | Carboxylic Acid (R-COOH), PPh₃, DEAD | Methyl 2,6-bis(acyloxymethyl)isonicotinate |
The choice of carboxylic acid allows for the introduction of a diverse range of ester functionalities.
The introduction of these and other functional groups onto the this compound core structure is a testament to its versatility as a synthetic intermediate. These chemical modifications pave the way for the development of new materials with tailored properties and novel bioactive compounds.
Coordination Chemistry of Methyl 2,6 Bis Hydroxymethyl Isonicotinate As a Ligand
Ligand Design Principles for Pyridine-Based Chelators
The design of effective chelators is a cornerstone of coordination chemistry, aiming to create molecules that can securely bind to a metal ion. Pyridine-based ligands are particularly prominent due to the strong coordination of the pyridine (B92270) nitrogen atom to a wide array of metals. mdpi.comnih.gov The effectiveness of a pyridine-based chelator is governed by several key principles:
Donor Atom Arrangement: The strategic placement of additional donor groups on the pyridine ring enhances binding affinity through the chelate effect. In Methyl 2,6-bis(hydroxymethyl)isonicotinate, the two hydroxymethyl groups are ideally positioned at the 2 and 6 positions to form stable five-membered chelate rings with a metal ion, in conjunction with the central pyridine nitrogen. This N,O,O-tridentate arrangement is a common and effective motif in ligand design.
Ligand Rigidity and Flexibility: A balance between rigidity and flexibility is crucial. The rigid pyridine ring provides a pre-organized framework for coordination, which minimizes the entropic penalty upon complexation. nih.gov The hydroxymethyl side arms offer rotational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions.
Electronic Effects: The electronic properties of substituents on the pyridine ring can modulate the basicity of the nitrogen atom and, consequently, the stability of the resulting metal complexes. The electron-withdrawing nature of the methyl isonicotinate (B8489971) group at the 4-position is expected to decrease the electron density on the pyridine nitrogen, potentially influencing the strength of the metal-nitrogen bond compared to unsubstituted analogs like 2,6-bis(hydroxymethyl)pyridine. rsc.org
Secondary Interactions: The hydroxyl protons of the hydroxymethyl groups are capable of forming hydrogen bonds. These interactions can play a significant role in the assembly of supramolecular structures, such as coordination polymers, by linking complex units together. researchgate.net
Complexation with Transition Metals
The versatile coordination chemistry of pyridine-based ligands extends to a wide range of transition metals. The combination of a soft nitrogen donor and hard oxygen donors in this compound makes it a potentially adaptable ligand for various transition metal ions, which exhibit diverse coordination preferences.
The synthesis of transition metal complexes with this compound would likely follow established methods for similar pyridine-based ligands. A typical synthetic route involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent, such as methanol (B129727), ethanol, or water. researchgate.netnih.gov The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent or by diffusion techniques.
Characterization of these complexes would rely on a suite of analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyridine) and C-O (hydroxyl) bonds.
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy would elucidate the structure of the complex in solution. nih.gov
UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal centers, providing information about the coordination geometry.
Based on studies of the closely related ligand 2,6-bis(hydroxymethyl)pyridine, it is anticipated that this compound would form stable complexes with metals like copper(II), cobalt(II), and nickel(II). researchgate.netresearchgate.net
Table 1: Expected Spectroscopic Data for a Hypothetical M(L)₂₂ Complex (Where L = this compound)
| Metal (M) | Technique | Expected Observation | Implication |
| Ni(II) | UV-Vis | Multiple absorption bands in the visible region | Consistent with an octahedral NiN₂O₄ coordination environment. |
| Cu(II) | IR | Shift in ν(C=N) and ν(C-O) bands | Confirmation of coordination through pyridine N and hydroxyl O atoms. |
| Zn(II) | ¹H NMR | Downfield shift of pyridine and methylene (B1212753) protons | Indicates deshielding upon coordination to the metal center. |
This compound possesses multiple potential donor sites, leading to various possible coordination modes. The most probable mode is as a neutral tridentate (N,O,O) chelator, utilizing the pyridine nitrogen and the two hydroxyl oxygens. In this mode, two ligands would typically coordinate to a single metal ion to form a hexacoordinate, octahedral complex, [M(L)₂]²⁺. researchgate.net
Another possibility is that one or both of the hydroxymethyl protons could be deprotonated, allowing the ligand to act as a mono- or di-anionic chelator. This behavior is often dependent on the pH of the reaction medium and the nature of the metal ion. Anionic coordination would form strong covalent M-O bonds and could lead to the formation of neutral or polynuclear complexes.
The coordination geometry is largely dictated by the preference of the central metal ion. For instance, Cu(II) complexes might exhibit a distorted octahedral geometry due to the Jahn-Teller effect, while Zn(II) could adopt either octahedral or tetrahedral geometries depending on the stoichiometry and reaction conditions. nih.govnih.gov
The identity of the transition metal center is a critical factor that dictates the structural, electronic, and magnetic properties of the resulting complex.
Structural Influence: The ionic radius and preferred coordination number of the metal ion will influence the bond lengths and angles within the complex. For example, the M-N and M-O bond lengths would be expected to follow trends related to the ionic radii of the metals (e.g., decreasing across a period). researchgate.net
Electronic and Magnetic Properties: For paramagnetic metal ions like Cu(II) (d⁹) or Ni(II) (d⁸), the ligand field created by this compound would determine the magnetic properties of the complex. The strength of the ligand field influences the spin state and the magnitude of the magnetic moment.
Stability: The stability of the metal complexes, often quantified by their formation constants, would be expected to follow the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which is a hallmark of high-spin, octahedral complexes of first-row transition metals.
Table 2: Predicted Properties of Transition Metal Complexes with this compound (L)
| Metal Ion | Typical Geometry | Expected Magnetic Moment (μ_eff) | Color |
| Co(II) | Octahedral | ~4.7-5.2 B.M. | Pink/Red |
| Ni(II) | Octahedral | ~2.9-3.4 B.M. | Green/Blue |
| Cu(II) | Distorted Octahedral | ~1.7-2.2 B.M. | Blue |
| Zn(II) | Octahedral/Tetrahedral | Diamagnetic (0 B.M.) | Colorless |
Lanthanide Coordination Chemistry
The coordination chemistry of lanthanide ions is distinct from that of transition metals, characterized by larger ionic radii, higher coordination numbers (typically 8-10), and a preference for hard oxygen donor atoms. The hydroxymethyl and ester carbonyl oxygen atoms of this compound make it a promising candidate for constructing lanthanide complexes. nih.gov
The reaction of this compound with lanthanide salts, such as nitrates or chlorides, is expected to yield coordination compounds. nih.govnih.gov The flexible coordination sphere of lanthanide ions allows them to accommodate multiple ligands. It is plausible that the ligand would act as a neutral tridentate chelator, similar to its behavior with transition metals. nih.gov
Given the ability of the ligand's hydroxyl groups to participate in hydrogen bonding and the potential for the ester group's carbonyl oxygen to bridge between metal centers, the formation of coordination polymers is a strong possibility. In such structures, the ligand would link lanthanide ions into one-, two-, or three-dimensional networks. The counter-anions (e.g., nitrate) often participate in the coordination sphere of lanthanides to help satisfy their high coordination numbers. nih.gov The similarity in ionic radii across the lanthanide series could lead to the formation of isostructural series of complexes, where the cell parameters of the crystal lattice change systematically with the size of the lanthanide ion.
Ruthenium Complexes and their Ligand Exchange Processes
The coordination chemistry of ruthenium, particularly with polypyridyl ligands, is extensive due to the diverse applications of the resulting complexes in catalysis and medicinal chemistry. mdpi.comnih.gov While specific studies on ruthenium complexes incorporating this compound are not extensively documented in the reviewed literature, its behavior can be inferred from studies on analogous functionalized pyridine ligands. nih.govmdpi.com
This compound can act as a versatile ligand for ruthenium. The primary coordination site is the nitrogen atom of the pyridine ring. Depending on the reaction conditions and the ruthenium precursor, the ligand can coordinate in a monodentate fashion through the pyridine nitrogen or in a bidentate or even tridentate fashion if one or both hydroxymethyl groups participate in binding.
In the context of organometallic ruthenium(II) arene complexes, which often adopt a characteristic "three-leg piano-stool" geometry, functionalized pyridines typically bind to the ruthenium center. nih.govmdpi.com For instance, complexes of the type [(η⁶-arene)Ru(L)Cl₂] or [(η⁶-arene)Ru(L)Cl]⁺, where L is a substituted pyridine, are common. nih.gov In such structures, the arene ligand occupies one face of the coordination sphere, while the pyridine ligand and one or two ancillary ligands like chloride occupy the remaining sites. The stability and reactivity of these complexes, including their propensity for ligand exchange, are influenced by the electronic and steric properties of the pyridine ligand. nih.gov
Ligand exchange is a fundamental process in the reactivity of ruthenium complexes. It is a key step in many catalytic cycles and in the interaction of ruthenium-based drug candidates with biological targets. mdpi.comnih.gov For a complex of this compound, the ancillary ligands (e.g., chloride) or even the primary ligand itself could be subject to substitution by other ligands present in the solution, such as solvent molecules or biological nucleophiles. nih.govnih.gov Studies on similar ruthenium complexes show that upon interaction with proteins like lysozyme, the original ligands can be partially or fully displaced by amino acid residues from the protein, such as histidine or aspartate, demonstrating the dynamic nature of the ruthenium coordination sphere. nih.gov The rate and equilibrium of these exchange processes are dictated by factors including the nature of the entering and leaving groups, the solvent, and the electronic properties of the spectator ligands, such as the functional groups on the isonicotinate ring.
Spin Crossover Phenomena in Iron(II) Complexes Incorporating Isonicotinate Derivatives
The phenomenon of spin crossover (SCO) is a fascinating example of molecular bistability observed in certain transition metal complexes, particularly those of iron(II) (a d⁶ ion). mdpi.comrsc.org This process involves a reversible transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli like temperature, pressure, or light. mdpi.commdpi.com The spin state of an iron(II) complex is determined by the magnitude of the ligand field splitting energy (Δ) compared to the mean spin pairing energy (P). Ligands that induce a large splitting (strong field) favor the LS state, while those causing a smaller splitting (weak field) favor the HS state. For SCO to occur, the difference between these two energies must be comparable to thermal energy (k_B_T).
The ligand this compound features a 2,6-disubstituted pyridine core, a motif found in many ligands that form SCO-active iron(II) complexes. mdpi.comnih.govsemanticscholar.org In a typical [Fe(L)₂]²⁺ complex, two molecules of a tridentate ligand like a 2,6-disubstituted pyridine derivative coordinate to the iron(II) center, creating an FeN₆ coordination sphere. The electronic properties of the substituents on the pyridine ring play a crucial role in modulating the ligand field strength and, consequently, the SCO characteristics. semanticscholar.org
Electron-withdrawing groups on the ligand generally increase the acidity of the metal ion, strengthening the metal-ligand bonds and increasing the ligand field splitting. This tends to stabilize the LS state and increases the spin transition temperature (T₁/₂). Conversely, electron-donating groups decrease the ligand field strength, stabilizing the HS state and lowering T₁/₂. semanticscholar.org
Studies on analogous systems, such as the [Fe(X-pybox)₂]²⁺ series (where pybox is 2,6-bis(oxazolin-2-yl)pyridine), have systematically shown how modifying a substituent at the 4-position of the pyridine ring modulates the SCO temperature. semanticscholar.org This provides a clear framework for predicting the behavior of an iron(II) complex with our ligand of interest. The data from such studies illustrate a direct correlation between the electronic nature of the substituent and the resulting T₁/₂.
| Substituent (X) at 4-position | Hammett Constant (σp) | T₁/₂ (K) | Electronic Effect |
|---|---|---|---|
| CH₃O | -0.27 | 170 | Strongly Electron-Donating |
| CH₃S | 0.00 | 210 | Neutral/Weakly Donating |
| Ph | -0.01 | 240 | Weakly Donating |
| H | 0.00 | 260 | Reference |
| Cl | 0.23 | 270 | Electron-Withdrawing |
Based on the trend shown in Table 1, the electron-withdrawing nature of the methyl ester group in this compound would be expected to stabilize the LS state of its iron(II) complex, likely resulting in a relatively high spin transition temperature. The presence of the hydroxymethyl groups could also influence the SCO behavior through steric effects or by forming hydrogen bonds in the crystal lattice, which can introduce cooperativity into the spin transition, potentially making it more abrupt or hysteretic. rsc.org Iron(II) complexes with related multidentate nitrogen ligands are known to exhibit high-temperature spin crossover, a property that could be anticipated for complexes of this compound. mdpi.com
Supramolecular Chemistry and Self Assembly Architectures
Design and Construction of Supramolecular Assemblies Utilizing Methyl 2,6-bis(hydroxymethyl)isonicotinate
The design of supramolecular assemblies relies on the predictable interaction patterns of molecular building blocks, often referred to as tectons or synthons. This compound is a multifunctional tecton capable of participating in several key interactions. The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor or a coordination site for metal ions. The two hydroxymethyl groups are excellent hydrogen bond donors and acceptors, while the methyl isonicotinate (B8489971) group also offers hydrogen bond accepting capabilities at its carbonyl and ester oxygen atoms.
The strategic placement of the two hydroxymethyl groups at the 2 and 6 positions of the pyridine ring is particularly significant. This geometry allows the molecule to act as a "linker" or "spacer" in coordination polymers or as a "chelating" agent. For instance, in the presence of metal ions, the pyridine nitrogen and the hydroxyl groups could potentially form stable five- or six-membered chelate rings, leading to the formation of discrete metal-organic complexes or extended coordination polymers. taylorandfrancis.com The dual ability to coordinate with metal centers while simultaneously forming robust hydrogen bonds is a powerful tool in crystal engineering. nih.gov
The self-assembly process can be guided by factors such as solvent choice, temperature, and the presence of complementary molecules (co-formers) or metal ions, which can direct the formation of specific, desired topologies. nih.gov
Non-Covalent Interactions in Supramolecular Frameworks
Non-covalent interactions are the primary driving force behind the formation of supramolecular assemblies. For this compound, the most significant of these are hydrogen bonding and potentially π-π stacking interactions involving the pyridine ring.
Hydrogen bonding is the most critical interaction for directing the assembly of this compound. The two hydroxyl (-OH) groups are strong hydrogen bond donors, while the pyridine nitrogen, the carbonyl oxygen of the ester, and the hydroxyl oxygens are all potential hydrogen bond acceptors. This multiplicity of sites allows for the formation of intricate and stable hydrogen-bonding networks. mdpi.com
Studies on structurally similar compounds, such as 2,6-bis(hydroxymethyl)phenols, show that the hydroxymethyl groups readily form strong intermolecular O-H···O hydrogen bonds, often leading to the creation of centrosymmetric dimers or extended chains. nih.gov In the case of this compound, one can anticipate several robust hydrogen-bonding synthons:
Hydroxyl-Hydroxyl Chains/Dimers: Formation of O-H···O bonds between the hydroxymethyl groups of adjacent molecules.
Hydroxyl-Pyridine Heterosynthons: The hydroxyl groups can donate a hydrogen bond to the nitrogen atom of a neighboring pyridine ring (O-H···N), a very common and predictable interaction in crystal engineering.
Hydroxyl-Ester Heterosynthons: The hydroxyl groups can also interact with the carbonyl oxygen of the methyl ester group (O-H···O=C).
These interactions can work in concert to build complex one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. mdpi.comnih.gov The interplay and competition between these different possible hydrogen bonds determine the final crystalline architecture.
Table 1: Potential Hydrogen Bond Interactions for this compound
| Donor Group | Acceptor Group | Type of Synthon | Predicted Strength |
|---|---|---|---|
| Hydroxymethyl (-OH) | Hydroxymethyl (-OH) | Homosynthon | Strong |
| Hydroxymethyl (-OH) | Pyridine (N) | Heterosynthon | Strong |
| Hydroxymethyl (-OH) | Carbonyl (C=O) | Heterosynthon | Moderate |
| C-H (Aromatic/Methyl) | Oxygen/Nitrogen | Weak Interaction | Weak |
Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. A larger molecule (the host) can recognize and bind a smaller molecule (the guest) to form a stable host-guest complex.
While no specific host-guest systems involving this compound as the host are documented, its structure contains the necessary elements to act as one. The two hydroxymethyl "arms" extending from the pyridine core could form a cleft or cavity suitable for binding small guest molecules. The binding would be driven by a combination of hydrogen bonds from the hydroxyl groups and potential π-π stacking interactions between the pyridine ring of the host and an aromatic guest.
Furthermore, this compound could itself act as a guest molecule. Its size and array of hydrogen-bonding sites would allow it to be encapsulated within the cavities of larger, well-known host molecules like cyclodextrins, calixarenes, or cucurbiturils. The specificity of such an interaction would depend on the complementarity in size, shape, and chemical properties between this compound and the host's cavity.
Development of Polyaza-Macrocyclic Receptors and Related Systems
Macrocycles are large ring-like molecules that are fundamental in host-guest chemistry, often designed as highly selective receptors for specific ions or small molecules. The structure of this compound makes it an ideal precursor for the synthesis of certain types of macrocycles.
The two hydroxymethyl groups are strategically positioned for cyclization reactions. For example, a double Williamson ether synthesis, reacting this compound with a dihalide under basic conditions, would yield a macrocyclic polyether. By varying the length and nature of the linking chain, the size and properties of the resulting macrocyclic cavity can be precisely tuned.
Incorporating this pyridine-based unit would introduce a rigid, heterocyclic segment into the macrocycle's framework. The pyridine nitrogen could serve as an additional binding site within the cavity, enhancing its affinity for specific guests, particularly metal cations or ammonium (B1175870) ions. Such macrocycles, which contain nitrogen atoms as part of their ring structure, are known as polyaza-macrocycles or azacrown ethers, and they are of significant interest for their ability to selectively bind transition metals and other cationic species.
Polymer Chemistry and Macromolecular Design
Incorporation of Methyl 2,6-bis(hydroxymethyl)isonicotinate as a Monomer or Cross-linking Agent
The presence of two hydroxymethyl groups on the pyridine (B92270) ring of this compound allows it to act as a diol monomer in various polymerization reactions. This enables its incorporation into the main chain of polymers such as polyesters and polyurethanes through esterification or urethane (B1682113) linkages, respectively. The polymerization can be carried out with various co-monomers, for instance, reacting the diol with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes nih.govnih.gov.
The general reaction for the synthesis of a polyester (B1180765) using this compound and a generic dicarboxylic acid is depicted below:
n HOCH₂-(C₅H₂N-COOCH₃)-CH₂OH + n HOOC-R-COOH → [-OCH₂-(C₅H₂N-COOCH₃)-CH₂O-CO-R-CO-]n + 2n H₂O
Similarly, its reaction with a generic diisocyanate would yield a polyurethane:
n HOCH₂-(C₅H₂N-COOCH₃)-CH₂OH + n OCN-R-NCO → [-OCH₂-(C₅H₂N-COOCH₃)-CH₂O-CONH-R-NHCO-]n
Beyond its role as a linear monomer, the isonicotinate (B8489971) functionality, specifically the pyridine nitrogen, introduces the potential for this compound to act as a cross-linking agent. The nitrogen atom can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers. This coordination can create physical or chemical cross-links between polymer chains, significantly influencing the material's mechanical and thermal properties. For instance, polymers functionalized with similar pyridine-based ligands have been shown to form cross-linked networks upon the addition of metal ions like iron(III) rsc.orgresearchgate.net. This reversible bonding can lead to materials with interesting properties such as self-healing capabilities rsc.org.
Furthermore, under certain reaction conditions, the ester group of the isonicotinate could potentially undergo transesterification reactions, offering another pathway for creating branched or cross-linked polymer architectures.
Synthesis of Pyridine-Containing Polymers
The synthesis of polymers containing pyridine moieties in their backbone or as pendant groups has been a subject of significant research due to the unique properties conferred by the pyridine ring. These properties include high thermal stability, specific solubility characteristics, and the ability to form metal complexes dntb.gov.ua. The incorporation of this compound provides a direct route to pyridine-containing polyesters and polyurethanes.
The synthesis of such polymers often involves step-growth polymerization techniques. For example, pyridine-based polyesters can be synthesized through high-temperature polycondensation or enzymatic catalysis dntb.gov.ua. The properties of the resulting polymers can be tailored by the choice of the co-monomer. For instance, using aromatic dicarboxylic acids can lead to rigid polymers with high glass transition temperatures, while aliphatic dicarboxylic acids would result in more flexible materials madisongroup.com.
A biocatalytic approach has been demonstrated for the synthesis of the parent compound, 2,6-bis(hydroxymethyl)pyridine, from 2,6-lutidine, highlighting a sustainable route to this type of monomer rsc.orgethz.ch. Such monomers are valuable precursors for a variety of polymers, including biopolymers ethz.ch.
Below is a table summarizing the types of polymers that can be synthesized using pyridine-containing diols and their potential properties.
| Polymer Type | Co-monomer | Key Properties |
| Polyester | Dicarboxylic acids (e.g., terephthalic acid) | High thermal stability, enhanced mechanical properties, potential for high gas barrier properties. dntb.gov.ua |
| Polyurethane | Diisocyanates (e.g., MDI, HDI) | Good mechanical strength, versatile applications from elastomers to rigid foams. researchgate.netrsc.org |
| Coordination Polymer | Metal ions (e.g., Co(II), Ag(I)) | Porosity, catalytic activity, magnetic and luminescent properties. nih.govresearchgate.net |
Development of Advanced Polymer Materials with Isonicotinate Functionality
The isonicotinate group in polymers derived from this compound is not merely a structural component but a functional moiety that can be exploited for creating advanced materials. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which can significantly influence the polymer's properties and applications taylorandfrancis.com.
The presence of this pendant group can affect the polymer's solubility, thermal behavior, and mechanical strength. For example, the introduction of bulky or polar pendant groups can alter the glass transition temperature and crystallinity of the polymer wikipedia.orgrsc.org. The ester functionality within the isonicotinate group may also influence the polymer's degradability and susceptibility to hydrolysis nih.gov.
A particularly promising application for polymers with isonicotinate functionality is in the field of coordination polymers and metal-organic frameworks (MOFs). The isonicotinate ligand is known to coordinate with a variety of metal ions, such as cobalt(II) and copper(II), to form porous structures with applications in gas storage, catalysis, and magnetism nih.govnih.gov. The ability of the pyridine nitrogen to coordinate with metals can be used to create materials with responsive properties, where the coordination bond can be formed or broken by external stimuli researchgate.net. This has been demonstrated in self-healing polymers cross-linked by metal-ligand coordination rsc.org.
The development of these advanced materials relies on the ability to control the polymer architecture and the functionality of the pendant groups. The modular nature of the synthesis of polymers from monomers like this compound allows for a high degree of tunability in the final material properties rsc.org.
Below is a data table outlining the potential functionalities and applications of polymers incorporating the isonicotinate group.
| Functionality | Underlying Chemical Feature | Potential Application |
| Metal Coordination | Pyridine nitrogen atom | Self-healing materials, catalysts, sensors, magnetic materials. rsc.orgnih.gov |
| Hydrogen Bonding | Pyridine nitrogen and ester carbonyl | Modified solubility, enhanced mechanical properties. taylorandfrancis.com |
| Pendant Group Modification | Ester group | Post-polymerization modification to introduce other functional groups. researchgate.net |
| Degradability | Ester linkage in the polymer backbone and pendant group | Biodegradable materials, drug delivery systems. nih.gov |
Catalysis: Ligand and Precursor Roles in Catalytic Systems
Ligand Precursor for Homogeneous Catalysis
In the realm of homogeneous catalysis, the efficacy of a catalyst is profoundly dependent on the nature of the ligand coordinated to the metal center. Methyl 2,6-bis(hydroxymethyl)isonicotinate possesses multiple potential coordination sites: the pyridine (B92270) nitrogen atom, the two oxygen atoms of the hydroxymethyl groups, and the carbonyl oxygen of the ester group. The pyridine nitrogen can act as a standard monodentate coordination site to a variety of metal ions.
Furthermore, the two hydroxymethyl groups introduce the possibility of multidentate chelation. These groups can coordinate as neutral oxygen donors, a behavior observed in other poly-functional ligands like 2,9-bis(hydroxymethyl)-1,10-phenanthroline. uncw.edu Alternatively, under basic conditions, the hydroxyl protons can be removed, allowing the resulting alkoxide groups to act as anionic bridging ligands between two or more metal centers. This bridging capability is a known characteristic of ligands containing benzyl (B1604629) alcohol functionalities, such as 2,6-bis(hydroxymethyl)phenols, which have been used to construct high-nuclearity metal clusters. researchgate.net The formation of a stable chelate ring involving the pyridine nitrogen and one or both hydroxymethyl groups could enforce specific geometries on the metal center, thereby influencing its catalytic activity and selectivity.
The compound can be considered a precursor to more complex pincer-type ligands. Chemical modification of the hydroxymethyl groups, for instance by conversion to phosphinomethyl groups, could yield tridentate ligands capable of forming highly stable complexes with transition metals, analogous to the synthesis of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. nih.gov Such pincer complexes are renowned for their catalytic prowess in a wide array of transformations, including dehydrogenation, hydrogenation, and C-C bond formation.
Table 1: Potential Coordination Modes of this compound in Homogeneous Catalysis This table is a theoretical representation based on the compound's functional groups.
| Coordination Site(s) | Ligand Type | Potential Metal Ions | Possible Catalytic Application Areas |
|---|---|---|---|
| Pyridine Nitrogen | Monodentate | Transition metals (e.g., Cu, Pt, Pd) | Cross-coupling, Oxidation |
| Pyridine-N, Hydroxymethyl-O | Bidentate (Chelate) | Lanthanides, Transition metals | Polymerization, Asymmetric Synthesis |
Heterogeneous Catalysis Development Leveraging Functionalized Supports
The development of heterogeneous catalysts by immobilizing homogeneous catalytic complexes onto solid supports is a critical strategy for improving catalyst separation, reusability, and stability. The two hydroxymethyl groups of this compound serve as ideal handles for covalent attachment to various inorganic or polymeric supports.
Functionalized supports such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or polymers containing reactive surface groups can be used to anchor the molecule. For example, the surface hydroxyls of silica can be reacted with the hydroxymethyl groups of the ligand to form stable ether or silyl (B83357) ether linkages. This process effectively tethers the ligand to the support, after which it can be metalated to generate the active heterogeneous catalyst. This general approach of enhancing metal-support interaction through functional linkers is a key theme in modern catalyst design. researchgate.net The resulting material would combine the well-defined active site of a homogeneous catalyst with the practical advantages of a solid catalyst.
The porous nature of supports like mesoporous silica or covalent triazine frameworks (CTFs) could further enhance catalytic activity by preventing the aggregation of active metal centers and facilitating substrate access. researchgate.net While specific studies immobilizing this compound are not documented in the reviewed sources, the principle has been successfully applied to a wide range of functionalized ligands for various catalytic reactions, including hydrogenations and oxidations. mdpi.commdpi.com
Table 2: Conceptual Design for Supported Catalysts Using this compound This table illustrates a hypothetical catalyst design based on established principles of heterogeneous catalysis.
| Support Material | Linkage Chemistry | Metal Precursor | Potential Reaction |
|---|---|---|---|
| Silica (SiO₂) | Silyl ether formation | Palladium(II) Acetate | Suzuki-Miyaura Coupling |
| Alumina (Al₂O₃) | Etherification | Ruthenium(III) Chloride | Selective Hydrogenation |
Chemo- and Regioselectivity Studies in Reactions Involving Isonicotinate (B8489971) Moieties
Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are hallmarks of an efficient catalyst. In catalytic systems derived from isonicotinate moieties, the electronic properties and steric hindrance imposed by the ligand play a crucial role in dictating these selectivities.
For a catalyst utilizing this compound as a ligand, the substituents at the 2- and 6-positions would flank the active metal center. This steric crowding can influence the trajectory of an approaching substrate, favoring reaction at a less hindered position (regioselectivity) or with a smaller of two reactive functional groups (chemoselectivity). For instance, in a hydrogenation reaction of a molecule containing both an alkene and a less accessible alkyne, a catalyst with a sterically demanding ligand might preferentially reduce the more accessible alkene.
The electronic nature of the pyridine ring, being electron-deficient, influences the electron density at the coordinated metal. This electronic tuning can alter the reactivity of the metal center, making it more or less prone to react with specific functional groups. General principles of chemoselective ligations demonstrate the importance of carefully designing ligands to control reactions on substrates with multiple functionalities. nih.gov While specific chemo- and regioselectivity studies involving this compound are not presently available, the electronic and steric characteristics of related isonicotinate systems suggest that catalysts derived from this ligand would offer significant potential for controlling reaction outcomes. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the electronic properties of molecules.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. For Methyl 2,6-bis(hydroxymethyl)isonicotinate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure. Studies on related isonicotinohydrazide and pyridine-2,6-dicarboxamide derivatives often employ the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable geometries. researchgate.netmdpi.comdntb.gov.uamdpi.com
Once optimized, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For various pyridine (B92270) derivatives, the HOMO-LUMO gap is a key parameter in assessing their potential as nonlinear optical materials or in other applications. niscair.res.in
Vibrational Frequency and Infrared Intensity Predictions
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of the molecule's functional groups (e.g., O-H stretches of the hydroxymethyl groups, C=O stretch of the ester). These theoretical spectra are invaluable for interpreting experimental data. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra for similar compounds after applying appropriate scaling factors. mdpi.com
Time-Dependent DFT (TD-DFT) for Electronic Spectra
To understand a molecule's interaction with light, Time-Dependent DFT (TD-DFT) is used to calculate its electronic absorption spectra (UV-Vis). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). Such calculations are crucial for designing molecules with specific optical properties. For instance, TD-DFT has been successfully used to correlate the calculated electronic spectra of isonicotinohydrazide derivatives with their experimental measurements. researchgate.netdntb.gov.ua
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. MD simulations track the movements of atoms and can reveal information about conformational changes, interactions with solvent molecules, and the stability of molecular complexes. For a molecule like this compound, MD could be used to study its flexibility, particularly the rotation of the hydroxymethyl and methyl ester groups. Studies on pyridine-2,6-dicarboxamide derivatives have utilized MD simulations to understand their binding modes with biological targets like G-quadruplex DNA. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding and charge delocalization. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis can quantify the stabilizing energy associated with interactions between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis would be particularly useful for investigating potential intramolecular hydrogen bonds between the hydroxymethyl groups and the nitrogen atom of the pyridine ring or the ester group. Such interactions can significantly influence the molecule's conformation and reactivity. NBO analysis has been applied to various pyridine derivatives to understand their electronic structure and stability. niscair.res.inacs.orgresearchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts (¹H and ¹³C). gaussian.com By comparing the theoretically predicted chemical shifts with experimental data, the structure of a synthesized compound can be confirmed. This method has been successfully applied to various isonicotinohydrazide derivatives, showing good correlation between calculated and experimental values. researchgate.netdntb.gov.ua A systematic investigation of DFT-GIAO methods has demonstrated their effectiveness in identifying correct regioisomers, tautomers, and protonation states. rsc.org
Studies on Conformational Preferences and Steric Effects
The conformational flexibility of this compound primarily arises from the rotation around several single bonds: the C2-C(hydroxymethyl) bond, the C6-C(hydroxymethyl) bond, the C4-C(ester) bond, and the C-O bonds within the ester and hydroxymethyl groups. The preferred conformations will be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.
Conformational Preferences of Hydroxymethyl Groups:
Studies on sterically hindered pyridines have shown that substituents in the 2 and 6 positions can significantly impact the molecule's properties. researchgate.netrsc.org The steric hindrance from these ortho-substituents can affect the accessibility of the pyridine nitrogen. researchgate.net In the case of this compound, the orientation of the -CH₂OH groups will be a balance between minimizing steric clashes and potentially forming hydrogen bonds.
It is plausible that conformations where the hydroxyl groups are oriented away from the pyridine ring would be sterically favored. Furthermore, intramolecular hydrogen bonding could occur between the hydroxyl hydrogen of one hydroxymethyl group and the oxygen of the other, or with the pyridine nitrogen, which would stabilize certain conformations.
Steric Effects on the Ester Group:
The methyl ester group at the 4-position is also subject to rotational freedom. Generally, esters favor a planar conformation to maximize resonance stabilization. msu.edu The rotation around the C4-C(O)OCH₃ bond will be influenced by the steric bulk of the adjacent groups. However, given that the hydroxymethyl groups are at the 2 and 6 positions, their direct steric impact on the 4-position ester group is likely to be less significant than their interaction with the pyridine nitrogen. The primary steric considerations for the ester group would involve its rotation relative to the plane of the pyridine ring.
Conceptual Conformational Analysis:
In the absence of specific computational data, a qualitative analysis of the possible rotamers of the hydroxymethyl groups can be presented. The dihedral angle (θ) describes the rotation of the C-O bond of the hydroxymethyl group relative to the plane of the pyridine ring.
| Conformer Type | Dihedral Angle (θ) of C2-CH₂OH | Dihedral Angle (θ) of C6-CH₂OH | Qualitative Energy Analysis | Potential Stabilizing/Destabilizing Interactions |
|---|---|---|---|---|
| Anti-Anti | ~180° | ~180° | Potentially low energy | Minimizes steric hindrance between hydroxymethyl groups and the pyridine ring. |
| Syn-Syn | ~0° | ~0° | Potentially high energy | Significant steric clash between hydroxyl groups and the pyridine nitrogen. |
| Syn-Anti | ~0° | ~180° | Intermediate energy | Asymmetric conformation with mixed steric interactions. |
| Gauche | ~±60° | ~±60° | Potentially low energy | May allow for favorable intramolecular hydrogen bonding between the two hydroxymethyl groups or with the pyridine nitrogen. |
Detailed Research Findings:
A comprehensive search of the scientific literature did not yield specific experimental or computational studies detailing the conformational preferences and steric effects of this compound. Research on related molecules, such as 2,6-disubstituted pyridines, indicates that the steric hindrance provided by the substituents flanking the nitrogen atom is a critical factor in determining their chemical behavior. researchgate.netrsc.org For instance, the stability of complexes formed by substituted pyridines is known to be influenced by the steric hindrance of the substituents. rsc.org
Theoretical studies on esters of other aromatic carboxylic acids have established that a planar conformation of the ester group relative to the aromatic ring is generally preferred due to resonance stabilization. msu.edu It is reasonable to assume that the methyl ester group in this compound would also favor planarity, with the rotational barrier being influenced by the electronic nature of the pyridine ring.
In-depth Analysis of this compound Reveals Complex Structural Details
Advanced analytical techniques are crucial in modern chemistry for the precise characterization of novel compounds. This article focuses on the sophisticated spectroscopic and analytical methods used to elucidate the structure and properties of this compound, a pyridine derivative of interest in various chemical syntheses. The application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray diffraction provides a comprehensive understanding of its molecular architecture.
Research Prospects and Future Directions for Methyl 2,6 Bis Hydroxymethyl Isonicotinate
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. rsc.org For Methyl 2,6-bis(hydroxymethyl)isonicotinate, future research will likely focus on moving beyond traditional multi-step synthetic routes, which often involve harsh reaction conditions and generate significant waste. rsc.org
One of the most promising avenues is the exploration of biocatalytic methods . The use of whole-cell biocatalysts or isolated enzymes offers the potential for highly selective transformations under mild conditions, significantly reducing the environmental impact. rsc.org For instance, a one-pot biocatalytic process has been successfully demonstrated for the synthesis of the related compound, 2,6-bis(hydroxymethyl)pyridine, from 2,6-lutidine using recombinant microbial cells. rsc.org This approach could be adapted for the synthesis of this compound, potentially starting from a readily available precursor like dimethyl 2,6-lutidinate. Such a process would align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. researchgate.netmdpi.com
The use of continuous-flow microreactors also presents a significant opportunity for improving the synthesis of this compound. nih.gov Flow chemistry offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. vcu.edu By integrating catalytic steps within a flow system, the production of this compound could be made more efficient and cost-effective. nih.govvcu.edu
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. rsc.org | Development of engineered enzymes or whole-cell systems for the targeted synthesis from simple precursors. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. nih.govacs.org | Design of novel reaction cascades for the convergent assembly of the target molecule. |
| Continuous-Flow Synthesis | Precise reaction control, enhanced safety, scalability. vcu.edu | Optimization of reaction conditions in microreactor systems and integration of catalytic processes. |
Development of Advanced Ligand Systems for Diverse Coordination Chemistry Applications
The pyridine (B92270) nitrogen and the two hydroxymethyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. These functional groups can act as donor sites for metal ions, allowing for the formation of a wide variety of metal complexes with diverse geometries and electronic properties.
Future research will likely focus on systematically exploring the coordination behavior of this ligand with a range of transition metals, lanthanides, and actinides. The two hydroxymethyl groups can either coordinate directly to a metal center or be deprotonated to act as bridging alkoxo ligands, leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). The methyl ester group, while less coordinating, can influence the electronic properties of the ligand and may participate in weaker interactions.
The development of homo- and heterometallic complexes is a particularly interesting direction. By carefully selecting the metal ions and reaction conditions, it may be possible to create complexes with tailored magnetic, optical, or catalytic properties. For example, complexes containing both a d-block and an f-block metal could exhibit unique luminescent or magnetic resonance imaging (MRI) contrast agent properties.
Furthermore, the hydroxymethyl groups can be further functionalized to create more complex ligand systems. For example, they could be converted to ethers, esters, or amines, which would alter the coordination properties of the ligand and allow for the fine-tuning of the resulting metal complexes' characteristics.
| Metal Ion Type | Potential Complex Type | Potential Applications |
| Transition Metals (e.g., Cu, Fe, Co) | Mononuclear, polynuclear, coordination polymers. | Catalysis, magnetic materials, sensors. |
| Lanthanides (e.g., Eu, Tb) | Luminescent complexes. | Bio-imaging, lighting, sensors. |
| Actinides (e.g., U, Th) | Complexes for nuclear waste separation. | Environmental remediation. |
Design of Next-Generation Supramolecular Materials and Frameworks
The ability of this compound to act as a versatile building block extends to the realm of supramolecular chemistry and materials science. The directional hydrogen bonding capabilities of the hydroxymethyl groups, coupled with the coordinating ability of the pyridine nitrogen, make it an ideal candidate for the construction of well-defined supramolecular assemblies.
A key area of future research will be the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers using this ligand. By combining this compound with various metal ions, it should be possible to create porous materials with high surface areas and tunable pore sizes. These materials could have applications in gas storage and separation, catalysis, and drug delivery. The functional groups within the pores, such as the hydroxymethyl groups, could be further modified to impart specific functionalities.
Beyond crystalline frameworks, the self-assembly of this molecule into supramolecular gels and liquid crystals is another promising avenue. The interplay of hydrogen bonding, π-π stacking of the pyridine rings, and coordination interactions could lead to the formation of soft materials with interesting rheological and optical properties. These materials could find applications in areas such as tissue engineering, controlled release systems, and responsive materials.
The design of discrete supramolecular cages and capsules is also a fascinating prospect. By using appropriate metal ions with specific coordination geometries, it may be possible to construct container-like molecules that can encapsulate guest molecules. These host-guest systems could be used for molecular recognition, sensing, and the stabilization of reactive species.
Integration into Catalytic Cycles for Sustainable Chemical Transformations
The development of new catalytic systems that are both highly efficient and environmentally benign is a major goal of modern chemistry. This compound, when used as a ligand in metal complexes, has the potential to play a significant role in this area.
One area of focus will be the use of its metal complexes as homogeneous catalysts for a variety of organic transformations. For example, complexes of this ligand with metals like palladium, rhodium, or copper could be effective catalysts for cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity for a particular reaction.
Furthermore, the incorporation of these catalytic complexes into heterogeneous systems is a key direction for improving their practical utility. This could be achieved by immobilizing the complexes onto solid supports, such as silica (B1680970) or polymers, or by using them as building blocks for catalytically active MOFs. Heterogenization facilitates catalyst separation and recycling, which is a crucial aspect of sustainable chemical processes. researchgate.net
The development of biomimetic catalysts is another exciting possibility. The structure of this compound bears some resemblance to the cofactors found in certain metalloenzymes. By designing metal complexes that mimic the active sites of these enzymes, it may be possible to develop highly efficient and selective catalysts for challenging chemical transformations that operate under mild, environmentally friendly conditions.
Expanding the Scope of Computational Chemistry for Predictive Modeling and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. For this compound, computational methods can play a crucial role in guiding and accelerating experimental research.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its various metal complexes. This information is essential for understanding its coordination behavior and for predicting the properties of the resulting materials. DFT can also be used to model reaction mechanisms, providing insights into the factors that control catalytic activity and selectivity.
Molecular dynamics (MD) simulations can be employed to study the self-assembly of this compound into supramolecular structures. These simulations can provide a detailed picture of the intermolecular interactions that govern the formation of these materials and can be used to predict their bulk properties.
The use of machine learning and artificial intelligence is also an emerging area in computational chemistry. By training models on large datasets of experimental and computational data, it may be possible to predict the properties and reactivity of new compounds and materials based on their molecular structure. This could significantly accelerate the discovery and design of new functional materials and catalysts based on this compound.
By combining computational predictions with experimental validation, researchers can gain a deeper understanding of the fundamental chemistry of this versatile molecule and unlock its full potential for a wide range of applications.
Q & A
Basic: What are the key synthetic pathways for preparing Methyl 2,6-bis(hydroxymethyl)isonicotinate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step routes. One method involves functionalizing citrazinic acid to generate methyl 2,6-dichloroisonicotinate, followed by hydroxymethylation using formaldehyde or its equivalents under basic conditions (e.g., NaHCO₃) . Another approach starts with 2,6-bis(hydroxymethyl)pyridine derivatives, where esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the target compound . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (60–80°C) to balance reaction rate and byproduct formation. Safety protocols for handling formaldehyde (e.g., fume hood use, PPE) are critical .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm hydroxymethyl (–CH₂OH) and ester (–COOCH₃) groups. DMSO-d₆ is preferred as a solvent to resolve hydroxyl proton signals .
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. Crystallize from diethyl ether or ethanol to obtain diffraction-quality crystals .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced: How do the hydroxymethyl groups influence coordination chemistry in transition-metal complexes?
Answer:
The hydroxymethyl (–CH₂OH) moieties act as flexible ligands, enabling chelation with metals like Fe(II) or Co(II). For example, in iron(II) complexes, these groups stabilize high-spin or low-spin states depending on crystal packing effects, as shown in spin-crossover studies . To design such complexes:
React the compound with metal salts (e.g., FeCl₂) in methanol/water.
Monitor spin-state transitions via temperature-dependent magnetic susceptibility measurements.
Analyze coordination geometry using DFT (B3LYP/6-31+G(d,p)) to predict bond lengths and electronic properties .
Advanced: What computational strategies predict the compound’s stability under varying solvent conditions?
Answer:
- Solvent Effects: Use Gaussian 16 with the IEFPCM model to simulate implicit solvation (dielectric constant = 78.06 for water). Compare gas-phase and solvated geometries to assess conformational stability .
- Reaction Pathways: Apply transition-state theory (TS) to model ester hydrolysis. Identify intermediates using frequency calculations (no imaginary frequencies confirm minima) .
- Validation: Cross-check computational results with experimental FT-IR data (e.g., C=O stretching at ~1700 cm⁻¹) .
Data Contradiction: How to resolve discrepancies in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from variations in:
- Reagent Purity: Use ≥99% citrazinic acid to minimize side reactions .
- Workup Procedures: Extract products with ethyl acetate (3×20 mL) to improve recovery.
- Analytical Methods: Validate yields via -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Replicate key steps (e.g., hydroxymethylation) under controlled conditions and publish detailed protocols to standardize results.
Application: Can this compound serve as a precursor for functionalized ligands in polymer chemistry?
Answer:
Yes. The hydroxymethyl groups can be modified to generate ligands for catalytic systems:
Oxidation: Convert –CH₂OH to –COOH using KMnO₄/H₂SO₄ for carboxylate-based ligands.
Polymerization: Incorporate into ring-opening metathesis polymerization (ROMP) initiators by coordinating with Grubbs catalysts .
Characterization: Use GPC to determine polymer molecular weights and DSC to study thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
